The synthesis of Insulin B (22-25) can be accomplished through several methods:
The technical details of these methods include controlling reaction conditions such as temperature, pH, and solvent composition to optimize yield and minimize side reactions.
The molecular structure of Insulin B (22-25) features a sequence that contributes to its functional properties. The peptide adopts specific conformations that are critical for its interaction with insulin receptors:
Data on the structure indicates that specific residues within this fragment are involved in receptor binding and activation processes.
Insulin B (22-25) participates in various chemical reactions relevant to its biological function:
These reactions highlight the importance of Insulin B (22-25) in mediating insulin's effects at the cellular level.
The mechanism by which Insulin B (22-25) exerts its effects involves several steps:
Data supporting these mechanisms show that specific amino acid residues within Insulin B (22-25) are critical for effective receptor binding and subsequent signal initiation .
The physical and chemical properties of Insulin B (22-25) include:
These properties make Insulin B (22-25) suitable for various scientific applications.
Insulin B (22-25) has several scientific uses:
The insulin B-chain fragment encompassing residues 22-25 (PheB22-ValB23-AsnB24-GlyB25) constitutes a critical structural element in insulin’s native fold. This region forms a type II β-turn that anchors the C-terminal segment of the B-chain to the hydrophobic core, stabilized by:
Table 1: Stabilizing Interactions Involving Insulin B (22-25) Residues
Residue | Interaction Partner | Interaction Type | Effect of Disruption (ΔG, kcal/mol) |
---|---|---|---|
PheB22 | ValB18, TyrA19 | Hydrophobic packing | +2.8 (unfolding) [5] |
ArgB22 | AsnA21 | Salt bridge/H-bond | +4.1 (destabilization) [3] |
GlyB25 | - | Turn flexibility | +3.5 (rigidity penalty) [6] |
Insulin B(22-25) directly engages the insulin receptor (IR) Site 1, which comprises the leucine-rich repeat domain (L1) and C-terminal segment (αCT) of the opposing α-subunit [4] [9]. Key comparative findings:
Table 2: Insulin Receptor Binding Parameters of B-Chain Variants
Variant | Relative IR Binding Affinity (%) | Structural Defect | Clinical Association |
---|---|---|---|
Wild-type | 100 | - | - |
[GlnB22] | 20 | Distorted B20-B23 β-turn | MODY [5] |
[GluB22] | 15 | Electrostatic repulsion with αCT | High-fat diet-induced diabetes [3] |
[AspB25] | <10 | Steric clash with L1 domain | Neonatal diabetes [4] |
The B(22-25) segment exhibits environment-dependent dynamics that modulate insulin’s signaling competence:
Table 3: Solvent Accessibility and H-bond Stability of B(22-25) Residues
Environment | B22 SASA (Ų) | B25 SASA (Ų) | B23-B25 H-bond Occupancy (%) |
---|---|---|---|
Aqueous monomer | 78 ± 12 | 52 ± 8 | 35–48 [6] |
Membrane-bound | 45 ± 6 | 30 ± 5 | 72–85 [9] |
Insulin hexamer | 25 ± 4 | 18 ± 3 | >95 [8] |
SASA: Solvent-accessible surface area; values from MD trajectories (300 K).
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0